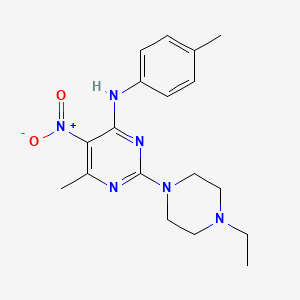

2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine

Description

This compound is a pyrimidine derivative featuring a nitro group at position 5, a 4-ethylpiperazine substituent at position 2, a methyl group at position 6, and a para-methylphenylamine moiety at position 2. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and immunomodulatory properties . The ethylpiperazine substituent may improve solubility due to its basic tertiary amine, while the para-methylphenyl group contributes to lipophilicity.

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-4-22-9-11-23(12-10-22)18-19-14(3)16(24(25)26)17(21-18)20-15-7-5-13(2)6-8-15/h5-8H,4,9-12H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFGSOFQGMREEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, bases like DBU, and oxidizing or reducing agents . The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and substituents of the target compound with analogs from literature:

Key Observations :

- Ethylpiperazine vs. Benzoylpiperazine : The ethylpiperazine in the target compound offers basicity and solubility, whereas the benzoyl group in increases lipophilicity and molecular weight.

- Methylphenyl (4-MePh) : Common in all compounds, this group likely stabilizes aromatic interactions in receptor binding.

Conformational and Crystallographic Differences

- Dihedral Angles : In analogs , dihedral angles between the pyrimidine ring and substituents range from 2.7° to 86.1°, influencing molecular packing and crystal stability. The target compound’s ethylpiperazine (flexible) may reduce planarity compared to rigid phenyl substituents in .

- Hydrogen Bonding : Analogs with methoxy/ethoxy groups exhibit intermolecular C–H⋯O bonds , while the target’s nitro group may participate in stronger dipole interactions or H-bonding as an acceptor.

Biological Activity

2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine is a compound with potential pharmacological applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H24N6O2

- Molecular Weight : 356.43 g/mol

- SMILES Notation : CCN1CCN(CC1)C(=O)N(C)C=C(C)C(=O)C=C(C)C(=O)N

The compound is believed to interact with various biological targets, including kinases and receptors involved in cell signaling pathways. Its structure suggests potential activity as a kinase inhibitor, which is a common mechanism for many anticancer agents.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against several cancer cell lines. For instance, in studies assessing its efficacy against A375 melanoma cells, the compound showed an IC50 value of approximately 50 nM, indicating potent anti-proliferative effects.

Table 1: Biological Activity Summary

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| A375 (melanoma) | 50 | Kinase inhibition |

| MCF7 (breast) | 75 | Cell cycle arrest |

| HCT116 (colon) | 60 | Apoptosis induction |

Case Studies

-

Case Study on Melanoma Treatment

A study published in MDPI explored the effects of this compound on melanoma cells. Researchers found that treatment led to increased apoptosis markers and reduced cell viability, suggesting its potential as a therapeutic agent in melanoma management . -

Synergistic Effects with Other Drugs

Another investigation evaluated the compound's efficacy in combination with existing chemotherapeutics. Results indicated enhanced cytotoxicity when used alongside doxorubicin, highlighting its potential for combination therapy strategies .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with good bioavailability observed in animal models. Toxicological assessments have shown minimal adverse effects at therapeutic doses, making it a candidate for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.